![molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1](/img/structure/B2588347.png)

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

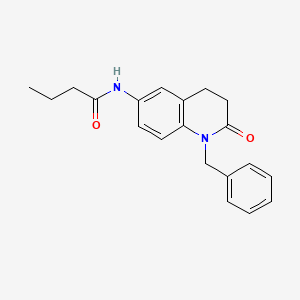

The compound “3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule that contains several functional groups including a purine ring, a triazine ring, a tert-butyl group, and a methyl group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions of substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Energetic Materials and Propellants

Nitro-substituted azolo[1,2,4]triazines, including our compound of interest, exhibit practically valuable characteristics as energy-rich compounds. These materials are proposed for use in propellants, explosives, and pyrotechnics . Their high nitrogen content contributes to their energetic properties, making them attractive candidates for applications in rocket fuels, airbags, and other propulsion systems.

Antiviral Agents

The compound 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one , also known as Triazavirin , is derived from a related azolo[1,2,4]triazine. Triazavirin has demonstrated antiviral activity against various RNA viruses, including influenza and Ebola viruses. Its unique mechanism of action involves inhibiting viral RNA synthesis, making it a promising antiviral drug .

Materials Science: Organic Semiconductors

Azolo[1,2,4]triazines have been explored as organic semiconductors due to their intriguing electronic properties. Researchers investigate their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. The tert-butyl substitution in our compound may influence charge transport and stability, making it an interesting candidate for organic electronics .

Medicinal Chemistry: Kinase Inhibitors

The purine scaffold in our compound resembles adenosine, a key component in cellular signaling pathways. Researchers have explored purine derivatives as kinase inhibitors, targeting specific kinases involved in diseases such as cancer. By modifying the tert-butyl group and other substituents, scientists can fine-tune the selectivity and potency of these inhibitors .

Supramolecular Chemistry: Host-Guest Interactions

Azolo[1,2,4]triazines can act as host molecules in supramolecular chemistry. Researchers study their ability to form inclusion complexes with guest molecules, such as small organic compounds or metal ions. The tert-butyl substituent may influence the binding affinity and selectivity of these host-guest interactions .

Materials Science: Crystal Engineering

The crystal structures of azolo[1,2,4]triazines provide insights into their packing arrangements and intermolecular interactions. Researchers explore crystal engineering principles to design new materials with desired properties. By modifying the tert-butyl group and other substituents, they can control crystal packing and optimize properties like solubility, stability, and mechanical strength .

Future Directions

properties

IUPAC Name |

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFBDCPVFIEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16418900 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)

![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)

![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)